![molecular formula C9H8ClN3O2 B1391927 6-氯吡唑并[1,5-a]嘧啶-2-羧酸乙酯 CAS No. 1005209-44-8](/img/structure/B1391927.png)
6-氯吡唑并[1,5-a]嘧啶-2-羧酸乙酯
描述
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazolo ring fused to a pyrimidine ring, with an ethyl ester group at the 2-position and a chlorine atom at the 6-position. It is widely used in various fields of scientific research due to its interesting chemical properties and potential biological activities.
科学研究应用
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been associated with a wide range of biological activities, including anti-inflammatory, anti-tumor, antimycobacterial, and anti-viral effects .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[1,5-a]pyrimidines, it can be inferred that multiple pathways could potentially be affected .
Result of Action
The wide range of biological activities associated with pyrazolo[1,5-a]pyrimidines suggests that the compound could have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context . These interactions can lead to changes in the biochemical pathways, affecting the overall metabolic flux and metabolite levels.
Cellular Effects
The effects of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns . These changes can result in altered cellular metabolism, impacting cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can lead to toxic or adverse effects, such as cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects is crucial for determining the optimal concentration for therapeutic or experimental use.
Metabolic Pathways
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing the overall metabolic flux. For instance, it may act as a substrate or inhibitor for specific enzymes, leading to changes in the levels of metabolites . These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis.
Transport and Distribution
The transport and distribution of Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate within cells and tissues are essential for its activity. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution pattern can influence the compound’s overall efficacy and potential side effects.
Subcellular Localization
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications This localization is crucial for its interaction with target biomolecules and the subsequent biochemical effects
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate typically involves the following steps:
Formation of the pyrazolo ring: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorine atom: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
化学反应分析
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like potassium permanganate or sodium borohydride, respectively.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols
Oxidizing agents: Potassium permanganate
Reducing agents: Sodium borohydride
Acids and bases: Hydrochloric acid, sodium hydroxide
相似化合物的比较
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate can be compared with other similar compounds such as:
Ethyl 5-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate: Similar structure but with the chlorine atom at the 5-position.
Ethyl 6-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-3-carboxylate: Similar structure but with the ester group at the 3-position.
The uniqueness of ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity.
属性
IUPAC Name |
ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)7-3-8-11-4-6(10)5-13(8)12-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRIBFRDDYKHAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678366 | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005209-44-8 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 6-chloro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005209-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


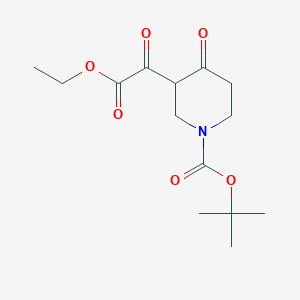
![tert-Butyl 5-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1391846.png)

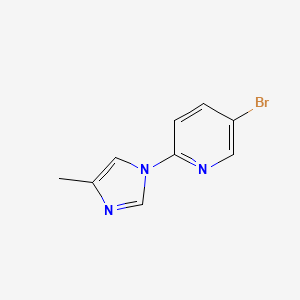

![N-Benzyl-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1391852.png)
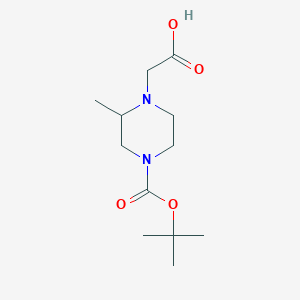


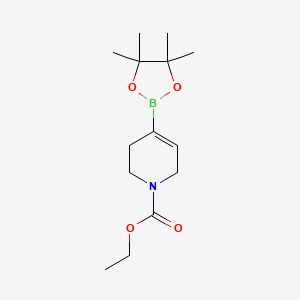
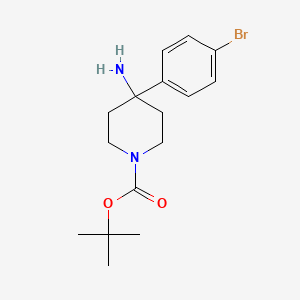
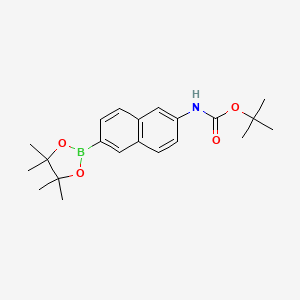
![8-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391865.png)
![6-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391867.png)
